2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile
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Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets, leading to various biological effects .
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been reported to exhibit strong biological activities, which suggests that they may have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran rings . The reaction conditions often involve the use of catalysts and specific temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the acetonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Its derivatives have shown potential biological activities, including anti-tumor, antibacterial, and antiviral properties.
Medicine: The compound is being explored for its potential as a lead compound in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is unique due to its specific structural features, including the presence of both the benzofuran ring and the acetonitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCZMCILGJLFOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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